molecular formula C17H14O4 B288642 1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl salicylate

1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl salicylate

Cat. No. B288642
M. Wt: 282.29 g/mol
InChI Key: KBKCSNLMHHVGBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl salicylate, commonly known as OTNS, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. OTNS belongs to the class of salicylate derivatives and has shown promising results in various studies related to its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of OTNS is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of pro-inflammatory molecules in the body. OTNS has also been shown to inhibit the production of reactive oxygen species (ROS) and to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
OTNS has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory activity, OTNS has been found to have antioxidant, anti-tumor, and neuroprotective properties. OTNS has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

OTNS has several advantages over other anti-inflammatory drugs, including its potent activity, low toxicity, and favorable pharmacokinetic properties. However, there are also some limitations to its use in lab experiments, including its high cost and limited availability.

Future Directions

There are several potential future directions for research on OTNS. One area of interest is the development of new drugs based on the structure of OTNS that have improved pharmacokinetic properties and lower toxicity. Another area of interest is the investigation of the role of OTNS in the regulation of the immune system and its potential applications in the treatment of autoimmune diseases. Finally, the use of OTNS in combination with other drugs for the treatment of various diseases is also an area of active research.

Synthesis Methods

OTNS can be synthesized through a multi-step process involving the condensation of 2-naphthol and salicylic acid followed by cyclization and oxidation. The final product is obtained through recrystallization and purification.

Scientific Research Applications

OTNS has been studied extensively for its potential applications in various scientific fields. One of the primary research areas is the development of new drugs for the treatment of inflammatory diseases. OTNS has shown potent anti-inflammatory activity in vitro and in vivo, making it a promising candidate for drug development.

properties

Product Name

1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl salicylate

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

(1-oxo-3,4-dihydro-2H-naphthalen-2-yl) 2-hydroxybenzoate

InChI

InChI=1S/C17H14O4/c18-14-8-4-3-7-13(14)17(20)21-15-10-9-11-5-1-2-6-12(11)16(15)19/h1-8,15,18H,9-10H2

InChI Key

KBKCSNLMHHVGBM-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2C(=O)C1OC(=O)C3=CC=CC=C3O

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1OC(=O)C3=CC=CC=C3O

Origin of Product

United States

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